Sephadex G-25 superfine DNA grade
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Overview
Description
Sephadex G-25 superfine DNA grade is a gel filtration medium widely used in molecular biology for desalting and buffer exchange. It is specifically designed for the purification of DNA fragments greater than 10 bases in length from small molecules such as salts by size exclusion chromatography . Sephadex is prepared by crosslinking dextran with epichlorohydrin, resulting in a gel with varying degrees of cross-linking and molecular fractionation range .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sephadex G-25 is synthesized by crosslinking dextran with epichlorohydrin. The degree of cross-linking determines the swelling properties and molecular fractionation range of the gel . The preparation involves the following steps:
Crosslinking Reaction: Dextran is reacted with epichlorohydrin under controlled conditions to form a crosslinked gel.
Purification: The resulting gel is purified to remove any unreacted chemicals and by-products.
Drying: The purified gel is dried to form a stable product that can be rehydrated before use.
Industrial Production Methods: In industrial settings, the production of Sephadex G-25 involves large-scale crosslinking reactions followed by purification and drying processes. The production is carried out in controlled environments to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sephadex G-25 primarily undergoes physical interactions rather than chemical reactions. It is used for size exclusion chromatography, where molecules are separated based on their size. The gel does not typically undergo oxidation, reduction, or substitution reactions under normal laboratory conditions .
Common Reagents and Conditions:
Buffer Solutions: Used to hydrate the gel and create a suitable environment for chromatography.
Elution Buffers: Used to elute the separated molecules from the gel.
Major Products Formed: The primary product formed during the use of Sephadex G-25 is the purified DNA or protein sample, free from small molecules and salts .
Scientific Research Applications
Sephadex G-25 superfine DNA grade has a wide range of applications in scientific research, including:
Chemistry:
Desalting and Buffer Exchange: Used to remove salts and exchange buffers in various chemical reactions and processes.
Biology:
DNA Purification: Used to purify DNA fragments greater than 10 bases in length from small molecules such as salts.
Protein Purification: Used to purify proteins and peptides by size exclusion chromatography.
Medicine:
Diagnostic Applications: Used in the preparation of diagnostic reagents and kits for various medical tests.
Industry:
Biopharmaceutical Production: Used in the production of biopharmaceuticals to purify proteins and nucleic acids.
Mechanism of Action
Sephadex G-25 works by size exclusion chromatography, where molecules are separated based on their size. The gel matrix consists of crosslinked dextran, which forms a network of pores. Smaller molecules enter the pores and are retained, while larger molecules are excluded and pass through the gel . This allows for the separation and purification of DNA fragments and proteins based on their size.
Comparison with Similar Compounds
Sephadex G-50: Similar to Sephadex G-25 but with a different degree of cross-linking and molecular fractionation range.
Sephadex G-100: Another variant with a different degree of cross-linking and molecular fractionation range.
Uniqueness: Sephadex G-25 is unique due to its specific degree of cross-linking, which makes it suitable for the purification of DNA fragments greater than 10 bases in length. Its superfine grade indicates the smallest particle size available, providing excellent recovery and minimal sample dilution .
Properties
IUPAC Name |
6-(hydroxymethyl)oxane-2,3,4,5-tetrol;propane-1,2,3-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.C3H8O3/c7-1-2-3(8)4(9)5(10)6(11)12-2;4-1-3(6)2-5/h2-11H,1H2;3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPVZFFJGCURNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O.C(C(CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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